molecular formula C18H16BrN3O5S2 B2811960 Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate CAS No. 865247-58-1

Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Cat. No. B2811960
CAS RN: 865247-58-1
M. Wt: 498.37
InChI Key: DMWMSOLRZKLILD-UZYVYHOESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl (1,2-benzisothiazol-3-yl)cyanoacetate and its derivatives have been explored for their unique chemical properties and reactions, including tautomerization, hydrolysis, and decarboxylation processes. These reactions provide insights into the chemical behavior and potential applications of benzothiazole derivatives in synthetic chemistry (Carrington et al., 1972).
  • A novel series of compounds including Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate have been synthesized. These compounds were created through reactions involving benzothiazole, showcasing the versatility of benzothiazole derivatives in synthesizing novel compounds with potential applications in various fields of research (Nassiri & Milani, 2020).

Pharmacological and Biological Activity

  • Research into heterocyclic compounds, including Ethyl imidazo[2,1-b]thiazole-6- and imidazo[2,1-b]benzothiazole-2-acetates, has been conducted with the aim of understanding their anti-inflammatory activity. These studies highlight the potential medical applications of benzothiazole derivatives in developing new anti-inflammatory agents (Abignente et al., 1976).
  • Further studies on imidazo[2,1-b]benzothiazole carboxylic and acetic acids have examined their anti-inflammatory, analgesic, and ulcerogenic activities. This research underscores the therapeutic potential of these compounds and their significance in developing new pharmacological agents (Grandolini et al., 1993).

Antioxidant Properties and Applications

  • The degradation products of the mediator ABTS-derived radicals formed upon reaction with polyphenols were isolated and characterized, demonstrating the antioxidant properties of benzothiazoline derivatives. This research is crucial in understanding the antioxidant capacities of these compounds and their applications in evaluating antioxidant activities in various substances (Osman et al., 2006).
  • Benzothiazole acylhydrazones have been studied for their anticancer properties, indicating the potential of benzothiazole derivatives as anticancer agents. The research focuses on various substitutions on the benzothiazole scaffold to modulate antitumor properties, highlighting the role of benzothiazole derivatives in medicinal chemistry (Osmaniye et al., 2018).

properties

IUPAC Name

ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3O5S2/c1-2-27-16(23)10-22-14-8-7-11(29(20,25)26)9-15(14)28-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3,(H2,20,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWMSOLRZKLILD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[2-(2-bromobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.